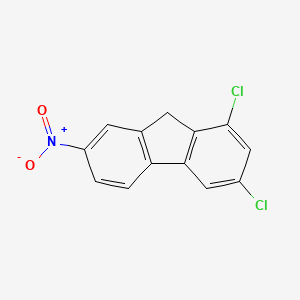
Pyridinium, 1-hexyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-hexyl-4-methyl-: is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Pyridinium salts are often used as ionic liquids, antimicrobial agents, and catalysts in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Alkylation: Pyridinium, 1-hexyl-4-methyl- can be synthesized by the direct alkylation of pyridine with 1-hexyl bromide and 4-methyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate and is carried out at elevated temperatures.
Quaternization Reaction: Another method involves the quaternization of 4-methylpyridine with 1-hexyl bromide. This reaction is usually performed in a solvent like acetonitrile or ethanol and requires heating to reflux conditions.
Industrial Production Methods: Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance reaction rates and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium salts with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Pyridinium salts are used as catalysts in various organic reactions, including cycloaddition and polymerization.
Ionic Liquids: They serve as components in the formulation of ionic liquids, which are used as green solvents in chemical processes.
Biology:
Antimicrobial Agents: Pyridinium salts exhibit antimicrobial properties and are used in disinfectants and antiseptics.
Gene Delivery: They are employed in gene delivery systems due to their ability to interact with DNA and facilitate its transport into cells.
Medicine:
Anticancer Agents: Some pyridinium salts have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Antimalarial Agents: They are also investigated for their antimalarial properties.
Industry:
Surfactants: Pyridinium salts are used as surfactants in various industrial applications, including detergents and emulsifiers.
Corrosion Inhibitors: They are employed as corrosion inhibitors in metal protection.
Wirkmechanismus
The mechanism of action of pyridinium, 1-hexyl-4-methyl- involves its interaction with cellular membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. In gene delivery, the compound forms complexes with DNA, facilitating its entry into cells and subsequent expression.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-methylpyridinium: Similar structure but with a shorter alkyl chain.
1-Octyl-4-methylpyridinium: Similar structure but with a longer alkyl chain.
1-Hexyl-3-methylpyridinium: Similar structure but with a different position of the methyl group.
Uniqueness: Pyridinium, 1-hexyl-4-methyl- is unique due to its specific alkyl chain length and methyl group position, which confer distinct physicochemical properties. These properties influence its solubility, reactivity, and biological activity, making it suitable for specific applications in catalysis, antimicrobial treatments, and gene delivery.
Eigenschaften
CAS-Nummer |
96337-28-9 |
|---|---|
Molekularformel |
C12H20N+ |
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
1-hexyl-4-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h7-8,10-11H,3-6,9H2,1-2H3/q+1 |
InChI-Schlüssel |
KVUBRTKSOZFXGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)

![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)








![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
